molecular formula C24H23F3N4O5S B2688281 N-(2,4-difluorophenyl)-2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1216606-72-2

N-(2,4-difluorophenyl)-2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2688281
CAS No.: 1216606-72-2
M. Wt: 536.53
InChI Key: UJBJMYXAXGFZMX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that features multiple functional groups, including fluorophenyl, thiazole, and piperazine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,4-difluoroaniline and 4-(4-fluorophenyl)thiazole. These intermediates are then subjected to various coupling reactions, often involving reagents like acetic anhydride, piperazine, and oxalic acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would then be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the fluorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide: Lacks the thiazole moiety.

    N-(2,4-difluorophenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide: Contains a chlorine atom instead of a fluorine atom.

    N-(2,4-difluorophenyl)-2-(4-(4-methylphenyl)piperazin-1-yl)acetamide: Contains a methyl group instead of a fluorine atom.

Uniqueness

The presence of both fluorophenyl and thiazole moieties in N-(2,4-difluorophenyl)-2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate makes it unique compared to similar compounds

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4OS.C2H2O4/c23-16-3-1-15(2-4-16)20-14-31-22(27-20)13-29-9-7-28(8-10-29)12-21(30)26-19-6-5-17(24)11-18(19)25;3-1(4)2(5)6/h1-6,11,14H,7-10,12-13H2,(H,26,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBJMYXAXGFZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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